Pol I-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pol I-IN-1 is a small molecule inhibitor specifically designed to target RNA polymerase I. RNA polymerase I is an enzyme responsible for transcribing ribosomal RNA, which is essential for ribosome biogenesis and protein synthesis. The inhibition of RNA polymerase I has been shown to have significant therapeutic potential, particularly in the treatment of cancers where ribosome biogenesis is often upregulated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pol I-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with the preparation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency and quality. This often requires the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Pol I-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions are typically intermediates that are further processed to yield the final compound, this compound. Each step in the synthesis is carefully monitored to ensure the desired chemical transformations occur efficiently.
Wissenschaftliche Forschungsanwendungen
Pol I-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of RNA polymerase I inhibition and to develop new synthetic methodologies.
Biology: Employed in cellular and molecular biology research to investigate the role of RNA polymerase I in ribosome biogenesis and cellular proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with upregulated ribosome biogenesis.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RNA polymerase I.
Wirkmechanismus
Pol I-IN-1 exerts its effects by specifically binding to RNA polymerase I and inhibiting its activity. This inhibition disrupts the transcription of ribosomal RNA, leading to a decrease in ribosome biogenesis and protein synthesis. The molecular targets of this compound include the catalytic subunits of RNA polymerase I, and the pathways involved are primarily related to ribosome biogenesis and cellular proliferation.
Vergleich Mit ähnlichen Verbindungen
Pol I-IN-1 is unique in its specificity for RNA polymerase I compared to other similar compounds that may target different polymerases or have broader inhibitory effects. Similar compounds include:
BMH-21: Another RNA polymerase I inhibitor with a different chemical structure.
CX-5461: A small molecule that inhibits RNA polymerase I and has shown promise in cancer therapy.
This compound stands out due to its high specificity and potency, making it a valuable tool in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C23H22N4O2 |
---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
11-oxo-N-(2-pyrrolidin-1-ylethyl)-12,18-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,13,15,17-octaene-16-carboxamide |
InChI |
InChI=1S/C23H22N4O2/c28-22(24-11-15-26-12-3-4-13-26)19-8-5-14-27-21(19)25-20-17-7-2-1-6-16(17)9-10-18(20)23(27)29/h1-2,5-10,14H,3-4,11-13,15H2,(H,24,28) |
InChI-Schlüssel |
NYGRZGUFWCNCCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCNC(=O)C2=CC=CN3C2=NC4=C(C3=O)C=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.